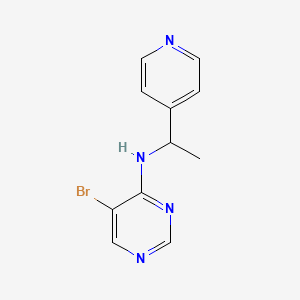![molecular formula C11H8Cl2N4O3 B7579384 2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid, also known as DCTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Biochemical and Physiological Effects:
2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid has been shown to exhibit significant biochemical and physiological effects in animal models. Studies have demonstrated that 2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid can reduce inflammation, pain, and fever in rats and mice. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the serum of animal models.
実験室実験の利点と制限
One of the main advantages of using 2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid in lab experiments is its low toxicity and high solubility in water. This makes it a safe and easy-to-use compound for researchers. However, one of the limitations of using 2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid is its relatively low potency compared to other anti-inflammatory drugs, such as aspirin and ibuprofen.
将来の方向性
There are several future directions for research on 2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid. One potential area of research is the development of more potent analogs of 2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid that exhibit stronger anti-inflammatory and analgesic properties. Another area of research is the investigation of the mechanism of action of 2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid, which could provide insights into the development of new drugs to treat pain and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid in humans.
合成法
2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid can be synthesized through a multistep process involving the reaction of 3,4-dichlorophenyl isocyanate with 1H-1,2,4-triazole-3-carboxylic acid followed by the addition of acetic anhydride. The final product is obtained through purification and crystallization steps.
科学的研究の応用
2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid has shown potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. Studies have shown that 2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid exhibits anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation.
特性
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3/c12-7-2-1-6(3-8(7)13)14-11(20)9-4-17(16-15-9)5-10(18)19/h1-4H,5H2,(H,14,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWFTZOTDYKDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN(N=N2)CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)
![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)

![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)

![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)